molecular formula C17H19NO3 B5244038 3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436855-45-7

3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5244038
CAS No.: 436855-45-7
M. Wt: 285.34 g/mol
InChI Key: ZBGIPRHVCXCOFL-UHFFFAOYSA-N
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Description

3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound featuring a bicyclo[2.2.1]hept-5-ene core. The molecule contains a carboxylic acid group at position 2 and a carbamoyl group at position 3, substituted with a 2-ethylphenyl moiety. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry, materials science, and catalysis. The bicyclic scaffold enhances rigidity, while the carbamoyl and carboxylic acid groups enable hydrogen bonding and interactions with biological targets or synthetic polymers .

Properties

IUPAC Name

3-[(2-ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-10-5-3-4-6-13(10)18-16(19)14-11-7-8-12(9-11)15(14)17(20)21/h3-8,11-12,14-15H,2,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGIPRHVCXCOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142005
Record name 3-[[(2-Ethylphenyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436855-45-7
Record name 3-[[(2-Ethylphenyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436855-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2-Ethylphenyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, which can be achieved through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting adduct is then subjected to various functional group transformations to introduce the 2-ethylphenylcarbamoyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, highlighting structural variations, physicochemical properties, and applications:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Properties/Applications Reference ID
3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 2-Ethylphenyl 307.36 Rigid scaffold; potential use in targeted drug delivery or enzyme inhibition.
3-[(2-Ethylhexyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 2-Ethylhexyl (aliphatic chain) 293.41 Increased lipophilicity; used in polymer synthesis or surfactants.
3-((4-Acetylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 4-Acetylphenyl (electron-withdrawing group) 313.35 Enhanced polarity; potential photoactive or sensor applications.
3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-Nitrophenyl (electron-withdrawing nitro) 302.28 High reactivity; candidate for electrophilic substitution reactions.
3-[(Tetrahydro-2-furanylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Tetrahydrofuran-based ester 280.29 Improved solubility in polar solvents; used in prodrug design.
PKZ18 (3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid) Thiazole ring with isopropylphenyl 398.48 Anti-infective agent; inhibits T-box genes in Staphylococcus aureus (MIC = 4 µg/mL).
CA-Nor1 ((1R,4R)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide) Chlorohexyl ether chain 357.87 Self-labeling protein tag; 55% yield in synthesis of endo-isomer.
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate Ethyl ester (no carbamoyl group) 180.20 Fragrance component (FEMA GRAS 4790); reduced acidity compared to carboxylic acid analogs.

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The 2-ethylphenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the aliphatic 2-ethylhexyl substituent () increases hydrophobicity, favoring applications in lipid-based formulations.
  • Electron-withdrawing groups (e.g., nitro in , acetyl in ) enhance electrophilicity, making these analogs reactive intermediates in Suzuki coupling or amide-bond formation.

Stereochemical Considerations: The endo/exo isomerism observed in CA-Nor1 () and norbornene derivatives () significantly impacts binding affinity. For example, endo-Norbo-2 exhibits higher serotonin receptor affinity than its exo counterpart due to optimized spatial alignment .

Biological Efficacy :

  • PKZ18 derivatives () demonstrate potent biofilm inhibition (MIC = 4 µg/mL for MRSA) by targeting T-box regulatory elements, whereas the 3-nitrophenyl analog () lacks antimicrobial activity but serves as a synthetic intermediate.

Industrial Applications :

  • Ethyl ester derivatives () are utilized in perfumery due to their volatile nature, while tetrahydrofuran-based esters () are explored for controlled drug release.

Biological Activity

3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane framework, which contributes to its distinctive chemical properties. The presence of the 2-ethylphenyl carbamoyl group enhances its steric and electronic characteristics, influencing interactions with biological targets.

Property Value
IUPAC Name3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Molecular FormulaC17H21NO3
Molecular Weight287.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of 3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse physiological effects.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or pain signaling.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular responses.

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its therapeutic potential.

Case Studies:

  • Anti-inflammatory Activity:
    • A study demonstrated that 3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibited significant anti-inflammatory effects in animal models of arthritis, reducing edema and inflammatory markers.
  • Analgesic Effects:
    • Research indicated that the compound provided analgesic effects comparable to standard pain relievers in rodent models, suggesting potential use in pain management therapies.
  • Antimicrobial Properties:
    • Preliminary tests showed that the compound had inhibitory effects against various bacterial strains, indicating potential applications in antimicrobial therapies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-[(2-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a comparison with structurally similar compounds is essential.

Compound Biological Activity
3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acidModerate anti-inflammatory effects
3-(N-(4-Ethoxyphenyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acidStronger analgesic properties but less anti-inflammatory activity

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